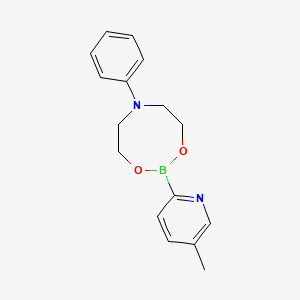

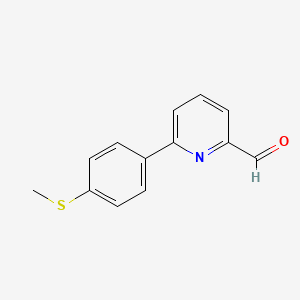

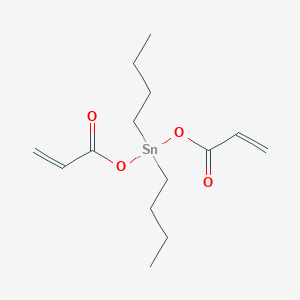

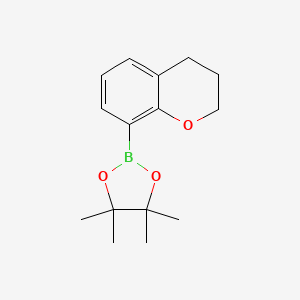

![molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0](/img/structure/B1602518.png)

Bis[bis(trimethylsilyl)amino]germane

Overview

Description

Bis[bis(trimethylsilyl)amino]germane is an organogermanium compound widely used in various fields, including medical, environmental, and industrial research. It is known for its unique properties and applications in scientific research.

Mechanism of Action

Mode of Action

It’s known that the compound can react with elemental sulfur or selenium to yield high amounts of the corresponding monosulfide and selenide . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Its ability to react with sulfur and selenium suggests that it may induce changes in molecules containing these elements .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino]germane can be influenced by various environmental factors. For instance, the compound’s reactions with sulfur and selenium suggest that its activity may be affected by the presence of these elements in the environment .

Preparation Methods

Bis[bis(trimethylsilyl)amino]germane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with ammonia, followed by the deprotonation of bis(trimethylsilyl)amine . Another method involves the reaction of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction . Industrial production methods often involve similar synthetic routes but on a larger scale to meet the demand for research and development purposes .

Chemical Reactions Analysis

Bis[bis(trimethylsilyl)amino]germane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with Lawesson’s reagent, resulting in the cleavage of the reagent and the formation of novel spirocyclic germanium derivatives . Common reagents used in these reactions include alkali metal bis(trimethylsilyl)amides and Lawesson’s reagent . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis[bis(trimethylsilyl)amino]germane has diverse applications in scientific research. It is used as a reagent in organic synthesis and organometallic chemistry . Additionally, it serves as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . Its unique properties make it valuable in catalysis and material synthesis.

Comparison with Similar Compounds

Bis[bis(trimethylsilyl)amino]germane can be compared with other similar compounds, such as bis(trimethylsilyl)amine and metal bis(trimethylsilyl)amides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. This compound is unique due to its germanium center, which imparts distinct properties and reactivity compared to its silicon and tin analogs .

Similar Compounds::- Bis(trimethylsilyl)amine

- Metal bis(trimethylsilyl)amides

- Bis[bis(trimethylsilyl)amino]tin

Properties

IUPAC Name |

[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJFHQCVPQLUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H38GeN2Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-25-0 | |

| Record name | Germanium, bis(bis(trimethylsilyl))amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.